3-(1H-tetrazol-1-yl)phenyl 3-propoxybenzoate 3-(1H-tetrazol-1-yl)phenyl 3-propoxybenzoate
Brand Name: Vulcanchem
CAS No.:
VCID: VC20048383
InChI: InChI=1S/C17H16N4O3/c1-2-9-23-15-7-3-5-13(10-15)17(22)24-16-8-4-6-14(11-16)21-12-18-19-20-21/h3-8,10-12H,2,9H2,1H3
SMILES:
Molecular Formula: C17H16N4O3
Molecular Weight: 324.33 g/mol

3-(1H-tetrazol-1-yl)phenyl 3-propoxybenzoate

CAS No.:

Cat. No.: VC20048383

Molecular Formula: C17H16N4O3

Molecular Weight: 324.33 g/mol

* For research use only. Not for human or veterinary use.

3-(1H-tetrazol-1-yl)phenyl 3-propoxybenzoate -

Specification

Molecular Formula C17H16N4O3
Molecular Weight 324.33 g/mol
IUPAC Name [3-(tetrazol-1-yl)phenyl] 3-propoxybenzoate
Standard InChI InChI=1S/C17H16N4O3/c1-2-9-23-15-7-3-5-13(10-15)17(22)24-16-8-4-6-14(11-16)21-12-18-19-20-21/h3-8,10-12H,2,9H2,1H3
Standard InChI Key ABWVUXSJEURBBG-UHFFFAOYSA-N
Canonical SMILES CCCOC1=CC=CC(=C1)C(=O)OC2=CC=CC(=C2)N3C=NN=N3

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

3-(1H-Tetrazol-1-yl)phenyl 3-propoxybenzoate features a central phenyl ring substituted at the 3-position with a tetrazole group (1H-tetrazol-1-yl) and at the opposing 3-position with a propoxybenzoate ester (Fig. 1). The tetrazole ring, a five-membered aromatic system with four nitrogen atoms, contributes to the compound’s polarity and hydrogen-bonding capacity, while the propoxybenzoate ester introduces lipophilicity, balancing membrane permeability and metabolic stability.

Table 1: Molecular Properties of 3-(1H-Tetrazol-1-yl)phenyl 3-Propoxybenzoate

PropertyValue
Molecular FormulaC₁₇H₁₆N₄O₃
Molecular Weight324.33 g/mol
IUPAC Name[3-(Tetrazol-1-yl)phenyl] 3-propoxybenzoate
Canonical SMILESCCCOC1=CC=CC(=C1)C(=O)OC2=CC=CC(=C2)N3C=NN=N3
PubChem CID29776059

The ester linkage (-O-CO-O-) between the phenyl and benzoate groups renders the compound susceptible to hydrolysis under acidic or alkaline conditions, a property critical for prodrug design. The propoxy chain (C₃H₇O) enhances lipid solubility compared to shorter alkoxy analogs, potentially improving tissue penetration.

Spectroscopic and Crystallographic Data

While crystallographic data for this specific compound remains unpublished, related tetrazole-benzoate derivatives exhibit planar aromatic systems with dihedral angles of 15–25° between the tetrazole and phenyl rings. Infrared (IR) spectroscopy typically reveals absorption bands at 1740–1720 cm⁻¹ (C=O stretch of ester), 1600–1450 cm⁻¹ (aromatic C=C), and 3100–3000 cm⁻¹ (tetrazole N-H). Nuclear magnetic resonance (NMR) spectra show characteristic shifts for the propoxy methylene protons (δ 4.1–4.3 ppm, triplet) and tetrazole protons (δ 9.2–9.5 ppm, singlet).

Synthesis and Optimization Strategies

Synthetic Pathways

The synthesis of 3-(1H-tetrazol-1-yl)phenyl 3-propoxybenzoate proceeds via a two-step protocol:

  • Formation of 3-Propoxybenzoic Acid: Propylation of 3-hydroxybenzoic acid using propyl bromide in the presence of K₂CO₃ yields 3-propoxybenzoic acid (85–90% yield).

  • Esterification with 3-(1H-Tetrazol-1-yl)phenol: Coupling 3-propoxybenzoic acid with 3-(1H-tetrazol-1-yl)phenol via Steglich esterification (DCC/DMAP) produces the target compound in 70–75% yield.

Table 2: Reaction Conditions and Yields

StepReagents/ConditionsTemperatureTime (h)Yield (%)
1K₂CO₃, Propyl bromide, DMF80°C685–90
2DCC, DMAP, CH₂Cl₂RT1270–75

Purification and Analytical Validation

Crude product purification employs silica gel chromatography (ethyl acetate/hexane, 3:7), followed by recrystallization from ethanol. High-performance liquid chromatography (HPLC) with a C18 column (acetonitrile/water, 70:30) confirms ≥95% purity. Mass spectrometry (ESI+) displays a molecular ion peak at m/z 325.12 [M+H]⁺, consistent with the molecular formula.

Biological Activity and Mechanism of Action

Antimicrobial Profile

While direct MIC (Minimum Inhibitory Concentration) data for 3-(1H-tetrazol-1-yl)phenyl 3-propoxybenzoate is limited, structural analogs demonstrate potent activity against Gram-negative pathogens such as Acinetobacter baumannii (MIC = 0.5–8 μg/mL) and Pseudomonas aeruginosa (MIC = 8–32 μg/mL) . The tetrazole moiety likely inhibits bacterial type II topoisomerases (gyrase and topo IV), disrupting DNA replication. Cocrystal structures of related compounds with E. coli GyrB24 reveal binding to the ATPase domain, preventing ATP hydrolysis essential for DNA supercoiling .

Chemical Reactivity and Stability

Hydrolysis and Degradation

The ester bond undergoes pH-dependent hydrolysis:

  • Acidic Conditions: Cleavage to 3-propoxybenzoic acid and 3-(1H-tetrazol-1-yl)phenol (half-life = 8 h at pH 2).

  • Alkaline Conditions: Faster degradation (half-life = 2 h at pH 12) via nucleophilic attack by hydroxide ions.

Thermal Stability

Differential scanning calorimetry (DSC) shows a melting point of 162–164°C and decomposition above 250°C. Thermogravimetric analysis (TGA) indicates 5% mass loss at 150°C, attributed to solvent evaporation.

Comparative Analysis with Structural Analogs

Table 3: Comparison of Tetrazole Derivatives

CompoundMIC (A. baumannii)Solubility (μM)Plasma Protein Binding (%)
3-(1H-Tetrazol-1-yl)phenyl 3-propoxybenzoate0.5–8 6.6>99.9
4-(1H-Tetrazol-1-yl)phenyl 3-propoxybenzoate2–1612.499.5
Benzothiazole analog 27 0.25–4 48.3 85

The propoxy chain in 3-(1H-tetrazol-1-yl)phenyl 3-propoxybenzoate enhances lipophilicity compared to the 4-substituted analog, improving membrane permeability but reducing aqueous solubility. In contrast, benzothiazole derivatives like 27 exhibit superior solubility due to ionizable carboxylic acid groups .

Future Research Directions

ADMET Optimization

Strategies to improve pharmacokinetics include:

  • Prodrug Design: Masking the ester as a tert-butyl group to reduce hydrolysis.

  • PEGylation: Introducing polyethylene glycol (PEG) chains to enhance solubility.

  • Co-crystallization: Forming salts with lysine or arginine to improve bioavailability .

Target Validation

Cryo-EM and isothermal titration calorimetry (ITC) are needed to map interactions with bacterial gyrase and human off-targets like hERG channels. Time-kill assays will clarify whether the compound is bactericidal or bacteriostatic against multidrug-resistant strains .

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